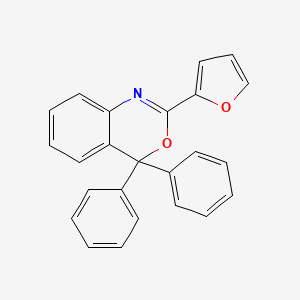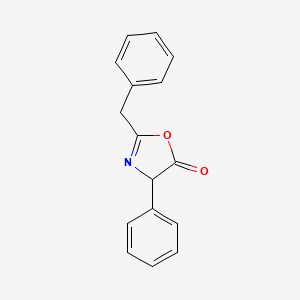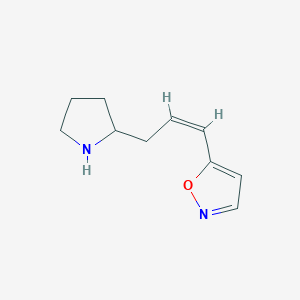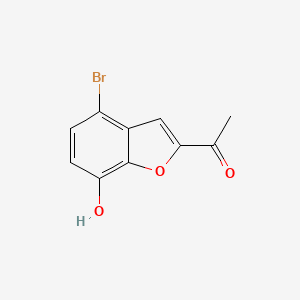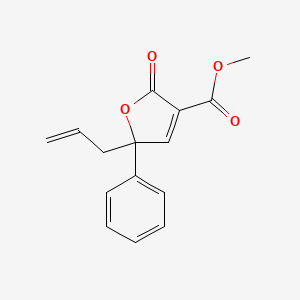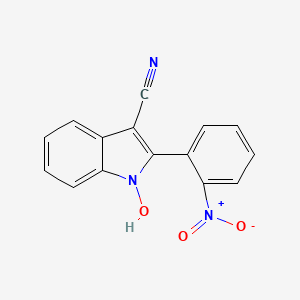
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in numerous natural products, pharmaceuticals, and plant protection agents. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carbonitrile group attached to the indole ring system.
Métodos De Preparación
The synthesis of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of hydrogen in nitroarenes, which is a versatile and efficient approach for constructing indole ring systems . This method does not require the use of transition metals, making it suitable for pharmaceutical applications where the presence of residual metals is undesirable.
Industrial production methods for this compound typically involve large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions often include the use of chlorotrimethylsilane and triethylamine to facilitate cyclization and formation of the indole ring .
Análisis De Reacciones Químicas
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, ketones, and substituted indoles.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be compared with other similar compounds such as:
1-Hydroxy-2-(2-hydroxyphenyl)-1H-indole-3-carbonitrile: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and biological activity.
1-Hydroxy-2-(2-aminophenyl)-1H-indole-3-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
| 13713-11-6 | |
Fórmula molecular |
C15H9N3O3 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
1-hydroxy-2-(2-nitrophenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H9N3O3/c16-9-12-10-5-1-3-7-13(10)17(19)15(12)11-6-2-4-8-14(11)18(20)21/h1-8,19H |
Clave InChI |
YRTDVIWFGQTNQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2O)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)
